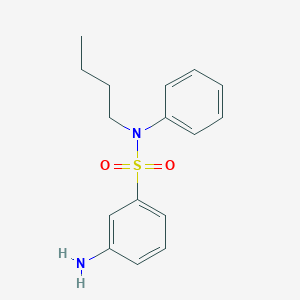
3-amino-N-butyl-N-phenylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-butyl-N-phenylbenzene-1-sulfonamide (3-ABPS) is a synthetic organic compound that has been widely studied in recent years due to its potential applications in scientific research. 3-ABPS is a non-steroidal anti-inflammatory drug (NSAID) that has been found to have several unique biochemical and physiological effects. In
Applications De Recherche Scientifique
Antitumor Properties : Sulfonamides, including related compounds to 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide, have shown potential in antitumor applications. Studies have highlighted their role as potent cell cycle inhibitors and their effectiveness against various cancer cell lines. For instance, compounds such as E7010 and E7070, derived from sulfonamide-focused libraries, have progressed to clinical trials due to their preliminary clinical activities in phase I settings (Owa et al., 2002).
Enzyme-linked Immunosorbent Assay (ELISA) Development : Sulfonamide derivatives have been employed in the development of ELISA for analyzing milk samples. Antibodies raised against sulfonamide derivatives, such as SA1 and SA2, have enabled highly sensitive detection of a wide range of sulfonamide antibiotic congeners (Adrián et al., 2009).
Investigation of Hypoglycemic Properties : Research has delved into the general pharmacodynamics of hypoglycemic arylsulfonamides, which includes compounds similar to 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide. These studies have contributed significantly to our understanding of the mechanism of action and potential therapeutic applications of these compounds (Loubatières, 1959).
Functional Group in Drug Design : The sulfonamide group, a key component of these compounds, plays a crucial role in medicinal chemistry and drug design. Its presence in many marketed drugs, especially in the sulfonamide antibacterials, indicates its significance in pharmacology and therapeutics (Kalgutkar et al., 2010).
Binding Mechanisms with Proteins : Studies have also explored the binding mechanisms of sulfonamides with proteins like bovine serum albumin. This research is crucial for understanding how these compounds interact at the molecular level, which is vital for drug development and pharmacokinetic profiling (Jardetzky & Wade-Jardetzky, 1965).
Mécanisme D'action
Target of Action
3-Amino-N-butyl-N-phenylbenzene-1-sulfonamide, also known as ABPS, is a sulfonamide compound. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .
Mode of Action
This inhibition could lead to diuresis, hypoglycemia, and anti-inflammatory effects .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by ABPS could affect several biochemical pathways. For instance, the inhibition of carbonic anhydrase could disrupt the reabsorption of bicarbonate ions in the kidneys, leading to diuresis . Similarly, the inhibition of dihydropteroate synthetase could interfere with the synthesis of folic acid, a vital cofactor for various enzymatic reactions .
Result of Action
The inhibition of carbonic anhydrase and dihydropteroate synthetase by ABPS could lead to several physiological effects. These might include diuresis, hypoglycemia, and anti-inflammatory effects . Additionally, the inhibition of folic acid synthesis could have antimicrobial effects, as many bacteria rely on this pathway for growth and survival .
Action Environment
The action, efficacy, and stability of ABPS could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of ABPS, which in turn could influence its absorption and distribution . Additionally, the presence of other drugs could affect the metabolism and excretion of ABPS, potentially leading to drug-drug interactions .
Propriétés
IUPAC Name |
3-amino-N-butyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-2-3-12-18(15-9-5-4-6-10-15)21(19,20)16-11-7-8-14(17)13-16/h4-11,13H,2-3,12,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSIIBRLHMKCQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

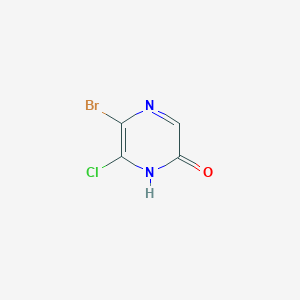

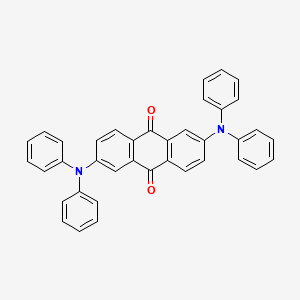
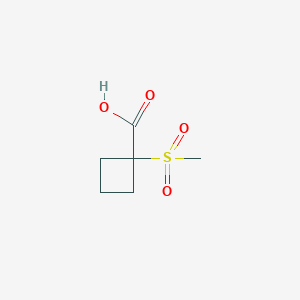
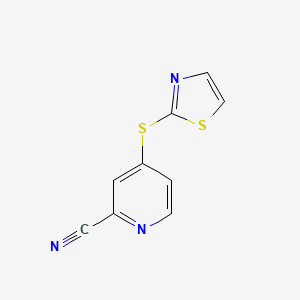

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)

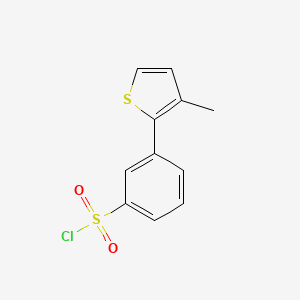
![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)
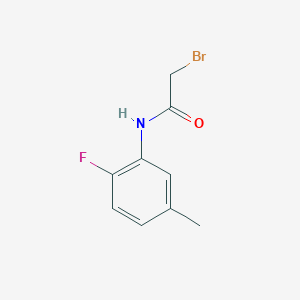
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)
